O-乙酰头孢地尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

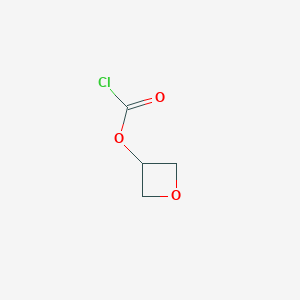

O-Acetyl Cefdinir is a derivative of the antibiotic Cefdinir . It is a semi-synthetic, broad-spectrum antibiotic used for soft tissue infections and respiratory tract infections . The molecular formula of O-Acetyl Cefdinir is C16H15N5O6S2 .

Synthesis Analysis

O-Acetyl Cefdinir can be obtained from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid, which is a key intermediate in the manufacturing of Cephalosporin compounds . A detailed process for the preparation of cefdinir, which could potentially be adapted for the synthesis of O-Acetyl Cefdinir, is described in a patent .Molecular Structure Analysis

The IUPAC name for O-Acetyl Cefdinir is (6R,7R)-7-[[ (2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The molecular weight is 437.5 g/mol .Chemical Reactions Analysis

The electrochemical behavior of cefdinir, the parent compound of O-Acetyl Cefdinir, has been studied using voltammetric and computational approaches . The study found two irreversible reduction peaks at approximately -0.5 and -1.2 V on a hanging mercury drop electrode (HMDE) and one irreversible oxidation peak at approximately 1.0 V on a glassy carbon electrode (GCE) versus Ag/AgCl, KCl (3.0M) in Britton–Robinson (BR) buffer at pH 4.2 and 5.0, respectively .Physical And Chemical Properties Analysis

O-Acetyl Cefdinir has a molecular weight of 437.5 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 11, and a Rotatable Bond Count of 7 .科学研究应用

Antibacterial Applications

O-Acetyl Cefdinir is a derivative of Cefdinir, which is a third-generation cephalosporin antibiotic . It has a broader antibacterial spectrum over general gram-positive and gram-negative bacteria than other antibiotics for oral administration .

Treatment of Respiratory and Ear Infections

Cefdinir, currently marketed as OMNICEF®, is prescribed in a 300 mg oral capsule or a suspension of 125 mg/5 mL . It is commonly used for the treatment of respiratory and ear infections .

Chemical Synthesis

The synthesis of Cefdinir involves several steps, including the reaction of benzhydryl 7- (4-bromoacetoacetamido)-3-vinyl-3-cephem-4-carboxylate in dichloromethane and acetic acid with isoamyl nitrite at -3° C to -5° C .

Preparation Process

The preparation of Cefdinir involves its potassium and cesium salts . This process is significant in the large-scale production of the antibiotic.

Solid Dispersion Research

Research has been conducted on the solid dispersion of Cefdinir . The developed Cefdinir Solid Dispersions (CSDs) resulted in about 9.0-fold higher solubility of Cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with Cefdinir crystalline powder .

Reference Standard in Research

O-Acetyl Cefdinir is used as a reference standard in research . It is supplied with a Certificate of Analysis (COA) and analytical data, which are crucial in ensuring the quality and reliability of research results .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS 编号 |

127770-93-8 |

产品名称 |

O-Acetyl Cefdinir |

分子式 |

C₁₆H₁₅N₅O₆S₂ |

分子量 |

437.45 |

同义词 |

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)